molecular formula C19H21ClN2O B5745539 N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide

N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide

Cat. No. B5745539
M. Wt: 328.8 g/mol
InChI Key: OIGDVWIBADDBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide, also known as CP 47,497, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential applications in medical research. CP 47,497 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis.

Mechanism of Action

N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide 47,497 acts as a potent agonist of the CB1 receptor, which is primarily located in the brain and central nervous system. When N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide 47,497 binds to the CB1 receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide 47,497 has been shown to have a range of biochemical and physiological effects on the body. It has been found to have analgesic, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various medical conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide 47,497 is its potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, its psychoactive effects and potential for abuse make it difficult to use in clinical settings. Additionally, its high cost and limited availability can make it challenging to obtain for research purposes.

Future Directions

There are several future directions for research involving N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide 47,497. One area of focus is the development of novel CB1 receptor agonists with improved selectivity and reduced psychoactive effects. Additionally, further research is needed to understand the potential therapeutic applications of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide 47,497 and other synthetic cannabinoids in the treatment of various medical conditions. Finally, studies are needed to investigate the long-term effects of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide 47,497 use and its potential for addiction and abuse.

Synthesis Methods

N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide 47,497 can be synthesized through a multi-step process involving the condensation of 3-chloro-4-(1-piperidinyl)aniline with 2-methylbenzoyl chloride. The resulting compound can then be purified through chromatography and recrystallization to obtain pure N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide 47,497.

Scientific Research Applications

N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide 47,497 has been widely used in scientific research as a tool to study the endocannabinoid system and its interactions with other biological systems. It has been shown to have potential applications in the treatment of various medical conditions, including chronic pain, inflammation, and neurological disorders.

properties

IUPAC Name

N-(3-chloro-4-piperidin-1-ylphenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-14-7-3-4-8-16(14)19(23)21-15-9-10-18(17(20)13-15)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGDVWIBADDBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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